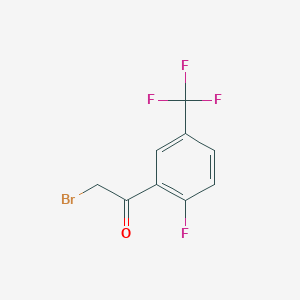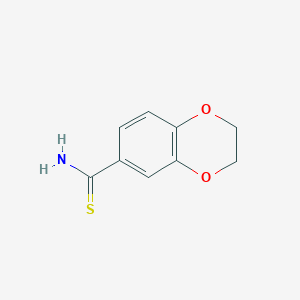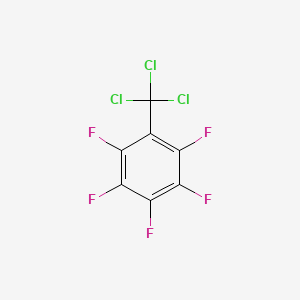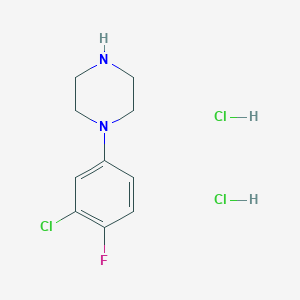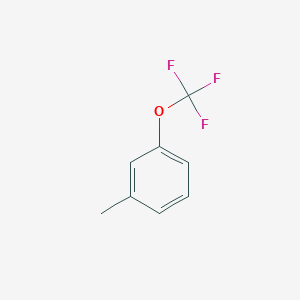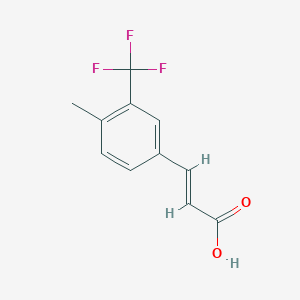
4-Methyl-3-(trifluoromethyl)cinnamic acid
Vue d'ensemble
Description
4-Methyl-3-(trifluoromethyl)cinnamic acid (MTCA) is a synthetic organic compound with a wide range of applications in the scientific community. It is used in the synthesis of pharmaceuticals, cosmetics, and other chemicals, as well as a reagent in various laboratory experiments. MTCA is also used as a catalyst in the production of polymers and other materials. The compound has been studied extensively in recent years, with a focus on its biochemical and physiological effects, and its potential applications in various fields of research.
Applications De Recherche Scientifique
Anticancer Research
4-Methyl-3-(trifluoromethyl)cinnamic acid, as a derivative of cinnamic acid, has potential applications in anticancer research. Cinnamic acid and its phenolic analogues have been recognized for their traditional and synthetic antitumor agents. The chemical structure of cinnamic acids allows for various substitutions and additions, making them valuable in medicinal research for their anticancer potentials. These derivatives have been underutilized in cancer treatment since their first clinical use in 1905, but recent decades have seen increasing attention towards their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Synthesis and Biological Evaluation
Cinnamic acid derivatives, including 4-Methyl-3-(trifluoromethyl)cinnamic acid, are significant in the synthesis and biological evaluation in various research areas. Their synthesis often involves reactions with aromatic aldehydes and aliphatic carboxylic acids, offering a broad range of applications in chemical and biological studies (Chiriac, Tanasă, & Onciu, 2005).
Antioxidant and Anticancer Properties
These compounds are also studied for their antioxidant, anti-inflammatory, and cytotoxic properties. Specific cinnamic acids have been synthesized and evaluated for their biological activities, including as inhibitors in various biological processes. Their antitumor properties are assessed by inhibitory values in the proliferation of various cell lines, offering insights into their potential therapeutic applications (Pontiki et al., 2014).
Applications in Organic Chemistry
In organic chemistry, these acids are used in various synthesis reactions. For instance, they undergo reactions with trifluoroacetic acid to yield different compounds, showcasing their versatility in chemical synthesis and the potential for creating novel molecules with diverse properties (Li, Foresee, & Tunge, 2005).
Antifungal Properties
Some derivatives of cinnamic acid have shown antifungal activity, making them important in the study of plant resistance to pathogens and the development of new antifungal agents (Sadeghi et al., 2013).
Propriétés
IUPAC Name |
(E)-3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-3-8(4-5-10(15)16)6-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGYUKFEDBHBBB-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




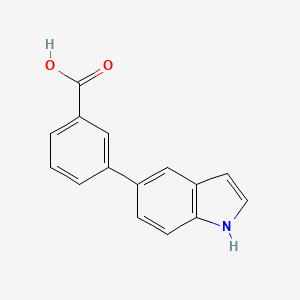
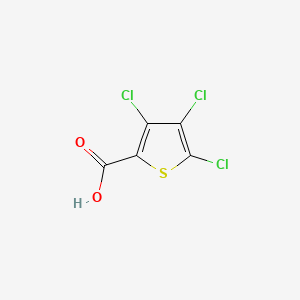
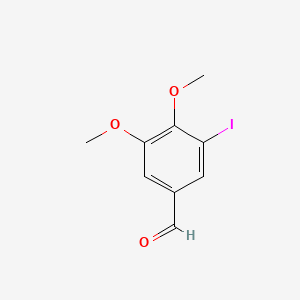
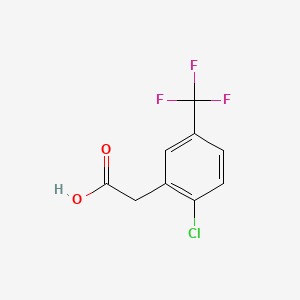
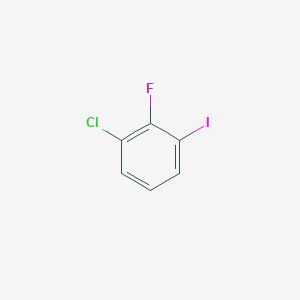
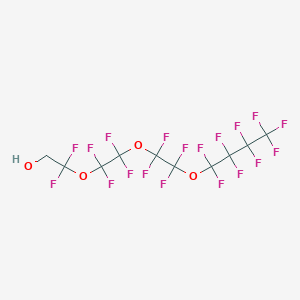
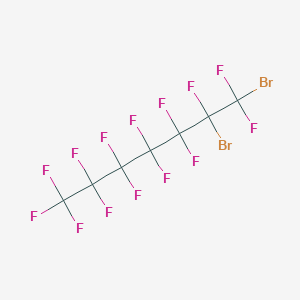
![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)
